molecular formula C19H20N4O4S B2813954 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 941266-52-0

4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2813954
CAS No.: 941266-52-0
M. Wt: 400.45
InChI Key: GYSOEYSQMRABDD-UHFFFAOYSA-N
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Description

4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a combination of functional groups, including a cyano group, a furan ring, an oxazole ring, and a benzenesulfonamide moiety

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can bind to multiple protein targets, sometimes resulting in a synergistic effect . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been shown to act on different biochemical routes simultaneously , indicating that this compound might also influence multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound might also lead to a variety of molecular and cellular effects.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Preparation Methods

The synthesis of 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the reaction of the oxazole intermediate with a furan-2-ylmethylamine derivative.

    Attachment of the benzenesulfonamide moiety: This is done by reacting the intermediate with N,N-diethylbenzenesulfonamide under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar compounds to 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide include:

  • 4-(4-cyano-5-((tetrahydrofuran-2-ylmethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
  • 4-(4-cyano-5-((4-methylbenzyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

These compounds share similar structural features but differ in the substituents attached to the oxazole and benzenesulfonamide moieties. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-cyano-5-(furan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-23(4-2)28(24,25)16-9-7-14(8-10-16)18-22-17(12-20)19(27-18)21-13-15-6-5-11-26-15/h5-11,21H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSOEYSQMRABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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